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Compound of Interest

Compound Name: (5-Bromo-2-iodophenyl)methanol

Cat. No.: B171483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹³C NMR spectral data for halogenated

benzyl alcohol derivatives. Due to the limited availability of public data for (5-Bromo-2-
iodophenyl)methanol, this document focuses on a comparison with structurally similar and

commercially available isomers: 2-bromobenzyl alcohol, 3-bromobenzyl alcohol, and 4-

bromobenzyl alcohol. This comparison offers valuable insights into the influence of halogen

substitution patterns on the chemical shifts of the aromatic and benzylic carbons.

¹³C NMR Spectral Data Comparison
The following table summarizes the reported ¹³C NMR chemical shifts (in ppm) for various

bromobenzyl alcohol isomers. These values are typically referenced relative to a standard

solvent peak, such as CDCl₃ at 77.0 ppm.
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Carbon Atom
2-
Bromobenzyl
Alcohol[1]

3-
Bromobenzyl
Alcohol[2]

4-
Bromobenzyl
Alcohol[3][4]

(5-Bromo-2-
iodophenyl)me
thanol

C-1 (ipso-

CH₂OH)
~139.7 ~143.2 ~139.9

Data not

available

C-2 ~122.6 (ipso-Br) ~130.3 ~128.8
Data not

available

C-3 ~129.1 ~122.9 (ipso-Br) ~131.6
Data not

available

C-4 ~127.7 ~130.1 ~121.9 (ipso-Br)
Data not

available

C-5 ~132.6 ~126.1 ~131.6
Data not

available

C-6 ~128.9 ~130.3 ~128.8
Data not

available

-CH₂OH ~65.1 ~64.0 ~64.4
Data not

available

Note: The chemical shifts provided are approximate and can vary slightly depending on the

solvent and experimental conditions. The assignment of specific aromatic carbons is based on

typical substituent effects. For (5-Bromo-2-iodophenyl)methanol, the presence of both

bromine and iodine would further influence the chemical shifts, with the carbon bearing the

iodine (C-2) expected to be significantly downfield.

Experimental Protocol for ¹³C NMR Spectroscopy
The following is a general protocol for acquiring ¹³C NMR spectra of small organic molecules.

1. Sample Preparation:

Dissolve approximately 10-50 mg of the solid sample in about 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.chemicalbook.com/SpectrumEN_18982-54-2_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_15852-73-0_13CNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromobenzyl-alcohol
https://m.chemicalbook.com/SpectrumEN_873-75-6_13CNMR.htm
https://www.benchchem.com/product/b171483?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ensure the sample is fully dissolved to obtain a homogeneous solution. Sonication may be

used to aid dissolution.

2. NMR Spectrometer Setup:

The data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

The instrument is tuned to the ¹³C frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz

spectrometer, respectively).

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Data Acquisition:

A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer)

is typically performed.

Key acquisition parameters include:

Pulse Angle: 30-45 degrees

Relaxation Delay (d1): 1-2 seconds

Number of Scans (ns): Varies from hundreds to thousands, depending on the sample

concentration, to achieve an adequate signal-to-noise ratio.

Spectral Width: Typically 0-220 ppm.

4. Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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Integrate the peaks if quantitative analysis is required (though ¹³C NMR is not inherently

quantitative without specific experimental setups).

Peak pick and assign the chemical shifts to the corresponding carbon atoms in the molecule.

Workflow for ¹³C NMR Data Acquisition and Analysis
The following diagram illustrates the typical workflow from sample preparation to final data

analysis in ¹³C NMR spectroscopy.
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¹³C NMR Data Acquisition and Analysis Workflow
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Caption: Workflow of ¹³C NMR Spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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